N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide
Description
N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-benzodiazole (benzimidazole) core substituted with a bromine atom at the 5-position. The sulfonamide group bridges the benzodiazole moiety to a 2-chlorophenyl-substituted ethene unit. The bromine and chlorine substituents likely enhance lipophilicity and influence electronic properties, which may optimize interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(6-bromo-1H-benzimidazol-2-yl)-2-(2-chlorophenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O2S/c16-11-5-6-13-14(9-11)19-15(18-13)20-23(21,22)8-7-10-3-1-2-4-12(10)17/h1-9H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDCAEKLBLXGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC3=C(N2)C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the cyclization of o-phenylenediamine with bromo-substituted aldehydes under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-substituted benzodiazole ring can be oxidized to form corresponding bromo-quinone derivatives.
Reduction: Reduction reactions can be performed on the sulfonamide group to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzodiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides can be employed.
Major Products Formed:
Bromo-quinone derivatives from oxidation.
Amine derivatives from reduction.
Various substituted benzodiazoles from nucleophilic substitution.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related sulfonamide and heterocyclic derivatives. Below is a comparative analysis based on substituent effects, heterocyclic cores, and reported biological activities:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
1,3,4-Oxadiazole derivatives (e.g., from ) exhibit anticonvulsant activity, suggesting that heterocycle electronegativity and ring strain may modulate bioactivity .
Substituent Effects: 5-Bromo on benzodiazole vs. 5-chloro on benzene/oxadiazole: Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability compared to chlorine . 2-Chlorophenyl vs.
Biological Activity Trends: Sulfonamides with chlorophenyl groups (e.g., ) show broad-spectrum antibacterial activity, likely due to sulfonamide’s role as a folate biosynthesis inhibitor . Isoxazolidinone derivatives like dimethazone () are herbicidal, highlighting how heterocycle choice dictates functional applications .
Biological Activity
N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide is a synthetic compound with potential biological activities that have drawn attention in medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₅H₁₃BrClN₃O₂S
- Molecular Weight : 392.67 g/mol
- CAS Number : 2059987-36-7
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and interaction with cellular pathways. The sulfonamide moiety is particularly noted for its antibacterial and enzyme inhibitory properties.
Key Targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, suggesting applications in treating conditions like Alzheimer's disease and urinary infections.
- Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties. A study indicated its effectiveness against multiple bacterial strains, with varying degrees of potency. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
Enzyme Inhibition
The compound's ability to inhibit key enzymes was evaluated through various assays. Notably, it demonstrated strong inhibitory activity against urease, which is crucial for the treatment of urease-related infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Properties : Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines. For example, a related benzodiazole derivative showed IC50 values ranging from 10–33 nM against triple-negative breast cancer cells .
- In Vivo Studies : Animal studies have shown that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth, suggesting a promising avenue for therapeutic development.
- Binding Affinity Studies : Docking studies have elucidated the binding interactions between this compound and target proteins such as bovine serum albumin (BSA), indicating its potential for effective drug delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
